molecular formula C13H17F2NO2 B2702158 Tert-butyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate CAS No. 2248209-30-3

Tert-butyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate

Cat. No.: B2702158
CAS No.: 2248209-30-3
M. Wt: 257.281
InChI Key: UNYIRIJVNJGBKU-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate is an organic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of a tert-butyl ester group, an amino group, and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl acrylate, 2,4-difluorobenzene, and ammonia.

    Reaction Steps:

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like bromine or nitric acid.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Tert-butyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (3R)-3-amino-3-phenylpropanoate: Similar structure but lacks the difluorophenyl group.

    Tert-butyl (3R)-3-amino-3-(4-fluorophenyl)propanoate: Contains a single fluorine atom instead of two.

    Tert-butyl (3R)-3-amino-3-(2,4-dichlorophenyl)propanoate: Contains chlorine atoms instead of fluorine.

Uniqueness

Tert-butyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

tert-butyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO2/c1-13(2,3)18-12(17)7-11(16)9-5-4-8(14)6-10(9)15/h4-6,11H,7,16H2,1-3H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYIRIJVNJGBKU-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C1=C(C=C(C=C1)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](C1=C(C=C(C=C1)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.